molecular formula C4H3FN2 B11924793 3-Fluoropyridazine

3-Fluoropyridazine

Cat. No.: B11924793
M. Wt: 98.08 g/mol
InChI Key: JOSLQLBJJDFBCQ-UHFFFAOYSA-N
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Description

3-Fluoropyridazine is a heterocyclic aromatic compound with the molecular formula C4H3FN2. It is a derivative of pyridazine, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridazine can be achieved through several methods. One common approach involves the fluorination of pyridazine derivatives. For instance, the reaction of pyridazine with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions. Another method involves the cyclization of appropriate precursors in the presence of fluorine-containing reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of fluorinating agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution reactions can produce a variety of functionalized pyridazine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoropyridazine and its derivatives often involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological activity . The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSLQLBJJDFBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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